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Compound of Interest

Compound Name: Pilabactam sodium

Cat. No.: B3435033 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available information on "pilabactam sodium" is limited.

Therefore, to fulfill the structural and content requirements of this request, these application

notes and protocols utilize meropenem-vaborbactam as a detailed, representative example of a

modern beta-lactam/beta-lactamase inhibitor combination. The principles and methodologies

described herein are broadly applicable to the study of new beta-lactamase inhibitor

combinations.

Introduction to Beta-Lactam/Beta-Lactamase
Inhibitor Combinations
The escalating threat of antimicrobial resistance, particularly among Gram-negative bacteria,

has necessitated the development of novel therapeutic strategies. A primary mechanism of

resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which

hydrolyze the beta-lactam ring, rendering the antibiotic inactive. The combination of a beta-

lactam antibiotic with a beta-lactamase inhibitor (BLI) is a clinically successful approach to

overcome this resistance. The BLI protects the beta-lactam from degradation, restoring its

antibacterial activity.
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Vaborbactam is a novel, non-suicidal, cyclic boronic acid-based beta-lactamase inhibitor.[1] It is

a potent inhibitor of Ambler class A and C serine beta-lactamases, including Klebsiella

pneumoniae carbapenemase (KPC).[1][2] Vaborbactam itself does not possess antibacterial

activity but, when combined with the carbapenem antibiotic meropenem, it restores

meropenem's efficacy against many carbapenem-resistant Enterobacterales (CRE).[1][3]

Mechanism of Action
Beta-lactam antibiotics, such as meropenem, exert their bactericidal effect by penetrating the

bacterial cell wall and binding to penicillin-binding proteins (PBPs), which are essential for the

synthesis of the peptidoglycan layer.[3] This inhibition of cell wall synthesis leads to cell lysis

and death.

Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring of these antibiotics,

inactivating them. Vaborbactam protects meropenem from this degradation by forming a stable,

covalent adduct with the serine residue in the active site of serine-based beta-lactamases,

effectively inactivating the enzyme.[4][5] This allows meropenem to reach its PBP targets and

exert its antibacterial action.[3] Vaborbactam does not inhibit class B (metallo-beta-lactamases)

or class D beta-lactamases.[1][2]
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Mechanism of action for meropenem-vaborbactam.
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The in vitro potency of beta-lactam/BLI combinations is typically assessed by determining the

Minimum Inhibitory Concentration (MIC) against a panel of bacterial isolates. The MIC is the

lowest concentration of an antimicrobial that prevents visible growth of a microorganism after

overnight incubation. For combination agents, the MIC of the beta-lactam is determined in the

presence of a fixed concentration of the BLI.

Table 1: In Vitro Activity of Meropenem-Vaborbactam against KPC-Producing Enterobacterales

Organism
(Number of
Isolates)

Agent MIC50 (µg/mL) MIC90 (µg/mL)
MIC Range
(µg/mL)

All

Enterobacterales

(991)

Meropenem 32 >32 ≤0.03 to >32

Meropenem-

Vaborbactam
0.06 1 ≤0.03 to >32

Klebsiella

pneumoniae

(766)

Meropenem 32 >32 0.06 to >32

Meropenem-

Vaborbactam
0.12 1 ≤0.03 to >32

Escherichia coli

(89)
Meropenem 2 >32 ≤0.03 to >32

Meropenem-

Vaborbactam
≤0.03 0.06 ≤0.03 to 1

Enterobacter

spp. (89)
Meropenem 16 >32 ≤0.03 to >32

Meropenem-

Vaborbactam
≤0.03 0.12 ≤0.03 to >32

*Vaborbactam at a fixed concentration of 8 µg/mL. Data sourced from a global collection of

clinical isolates.[6]
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Data Presentation: In Vivo Efficacy
Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial

agents. The neutropenic mouse thigh infection model and the mouse lung infection model are

commonly used.

Table 2: In Vivo Efficacy of Meropenem-Vaborbactam in Mouse Infection Models

Infection Model Bacterial Strain
Treatment Regimen
(mg/kg, q2h for
24h)

Change in Bacterial
Load (log10
CFU/tissue) vs.
Start of Treatment

Thigh Infection
K. pneumoniae

KP1094
Meropenem (100) No reduction

Meropenem (100) +

Vaborbactam (6.25-

100)

Dose-dependent

killing (max ~2.5 log

reduction)

K. pneumoniae (7

strains)

Meropenem (300) +

Vaborbactam (50)

0.82 to 2.37 log

reduction

Lung Infection
K. pneumoniae (2

strains)

Meropenem (300) +

Vaborbactam (50)
>1.83 log reduction

Data adapted from studies in neutropenic mice.[7][8]

Data Presentation: Pharmacokinetics
Understanding the pharmacokinetic (PK) profile of both the beta-lactam and the BLI is essential

for designing effective dosing regimens.

Table 3: Pharmacokinetic Parameters of Meropenem and Vaborbactam in Healthy Adults
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Parameter Meropenem (2g) Vaborbactam (2g)

Cmax (mg/L) ~71.3 ~55.6

AUC (mg·h/L) ~835 ~588

Half-life (h) ~1 ~1

Protein Binding (%) ~2 ~33

Excretion Primarily renal Primarily renal

Parameters are for a 3-hour infusion.[1][9]

Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

[10]
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Workflow for broth microdilution MIC testing.
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Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Meropenem and vaborbactam analytical standards

Bacterial isolates

0.5 McFarland turbidity standard

Sterile saline or phosphate-buffered saline (PBS)

Pipettes and sterile tips

Incubator (35°C ± 2°C)

Procedure:

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh

(18-24 hour) agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the

turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1-2 x

10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of

approximately 5 x 10⁵ CFU/mL in each well.

Plate Preparation: a. Prepare serial two-fold dilutions of meropenem in CAMHB in a 96-well

plate. b. For the test wells, ensure that each well also contains a fixed concentration of

vaborbactam (e.g., 8 µg/mL). c. Include control wells:

Growth control (no antibiotic)
Sterility control (no bacteria)
Meropenem alone control
Vaborbactam alone control

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the

prepared bacterial suspension. The final volume in each well should be 100 µL. b. Seal the

plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
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Result Interpretation: a. After incubation, determine the MIC by visually inspecting for the

lowest concentration of meropenem (in the presence of vaborbactam) that completely

inhibits bacterial growth.

Protocol: Neutropenic Mouse Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobials in a localized deep-tissue

infection.
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Workflow for the neutropenic mouse thigh infection model.
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Female ICR mice (or other suitable strain)

Cyclophosphamide

KPC-producing Klebsiella pneumoniae strain

Meropenem and vaborbactam for injection

Sterile saline

Syringes and needles

Tissue homogenizer

Tryptic soy agar (TSA) plates

Incubator

Procedure:

Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally to the mice on

day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to infection to induce

neutropenia.

Infection: a. On day 0, prepare a mid-logarithmic phase culture of the test organism. b. Inject

0.1 mL of the bacterial suspension (typically ~10⁶⁻⁷ CFU/mL) into the thigh muscle of each

mouse.

Treatment: a. Initiate treatment 2 hours post-infection. b. Administer meropenem,

vaborbactam, the combination, or vehicle control via a clinically relevant route (e.g.,

subcutaneous or intravenous). Dosing regimens are designed to simulate human

pharmacokinetic profiles.[11]

Quantification of Bacterial Load: a. At 24 hours post-treatment initiation, euthanize the mice.

b. Aseptically dissect the entire thigh muscle. c. Homogenize the tissue in a known volume of

sterile saline. d. Perform serial dilutions of the homogenate and plate onto TSA plates. e.

Incubate the plates overnight at 37°C. f. Count the colonies to determine the number of CFU

per thigh.
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Data Analysis: a. Calculate the change in bacterial load (log10 CFU/thigh) for each treatment

group compared to the bacterial load at the start of therapy.

Clinical Trial Summary
The efficacy and safety of meropenem-vaborbactam have been evaluated in several clinical

trials. The TANGO I trial was a pivotal Phase 3 study in patients with complicated urinary tract

infections (cUTI), including pyelonephritis.[12][13]

Table 4: Summary of TANGO I Clinical Trial Results

Parameter Meropenem-Vaborbactam Piperacillin-Tazobactam

Indication
Complicated Urinary Tract

Infections (cUTI)

Complicated Urinary Tract

Infections (cUTI)

Number of Patients (m-MITT)* 186 175

Primary Endpoint (Overall

Success)**
98.4% 94.3%

Adverse Events Leading to

Discontinuation
2.9% 5.1%

Common Adverse Events

(>3%)

Headache, phlebitis/infusion

site reactions, diarrhea
Nausea, diarrhea, headache

*m-MITT: microbiologically modified intent-to-treat population. **Overall success was a

composite of clinical cure or improvement and microbiological eradication at the end of IV

treatment.[14]

Conclusion
The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor is a critical strategy

in combating infections caused by resistant Gram-negative bacteria. The methodologies and

data presented here for meropenem-vaborbactam provide a framework for the evaluation of

new combinations like those potentially involving pilabactam sodium. Detailed in vitro, in vivo,

and clinical studies are essential to characterize the efficacy, safety, and
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pharmacokinetic/pharmacodynamic profile of any new beta-lactam/BLI combination, ultimately

guiding its appropriate clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3435033#pilabactam-sodium-in-combination-with-
beta-lactam-antibiotics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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